Lipophilicity Shift vs. Non‑Fluorinated Parent: XLogP3 and Experimental logP Comparison
Introduction of the 2‑F‑4‑CF3 substitution pattern increases computed lipophilicity relative to the non‑fluorinated parent 3‑amino‑3‑phenylpropanenitrile. For the target compound, PubChem reports a computed XLogP3‑AA of 1.5 [1]. In contrast, 3‑amino‑3‑phenylpropanenitrile (free base) has an experimental logP of 0.467 and a predicted logP of 0.93 [2]. The regioisomer 3‑amino‑3‑(2‑fluoro‑5‑trifluoromethylphenyl)propanenitrile also yields an identical XLogP3‑AA of 1.5, indicating that lipophilicity is governed by the combination of substituents rather than their positions [3].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3‑AA = 1.5 |
| Comparator Or Baseline | 3‑Amino‑3‑phenylpropanenitrile: experimental logP = 0.467, predicted logP = 0.93 |
| Quantified Difference | ΔlogP ≈ 0.5–1.0 units higher for the fluorinated analog |
| Conditions | Computed values (XLogP3) from PubChem; experimental logP from ChemBase |
Why This Matters
Higher logP translates into increased membrane permeability and metabolic stability, which are key considerations when selecting building blocks for CNS‑penetrant or long‑half‑life drug candidates.
- [1] PubChem CID 129945262. XLogP3‑AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1270378-19-2 View Source
- [2] ChemBase CB236853. 3‑Amino‑3‑phenylpropanenitrile; logP = 0.467 (exp.) / 0.93 (pred.). http://www.chembase.cn/molecule-236853.html View Source
- [3] PubChem CID 129945263. 3‑Amino‑3‑[2‑fluoro‑5‑(trifluoromethyl)phenyl]propanenitrile. XLogP3‑AA = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/1270509-53-9 View Source
